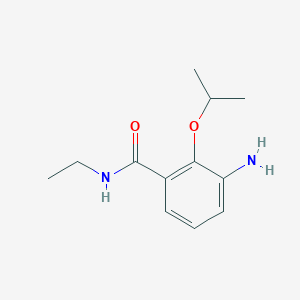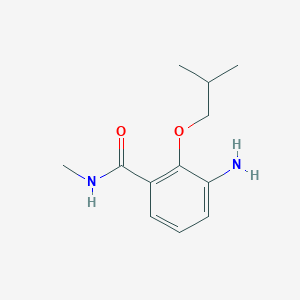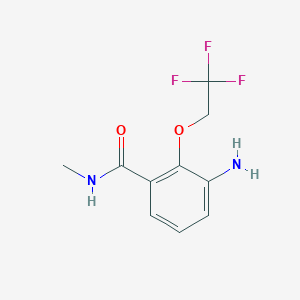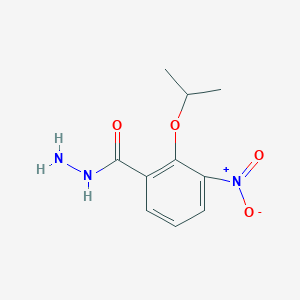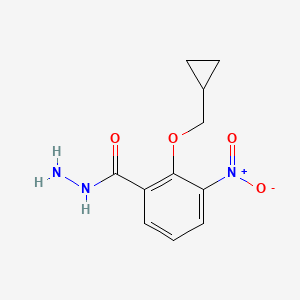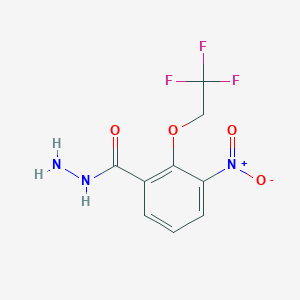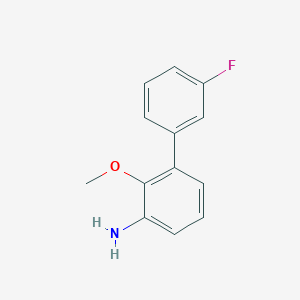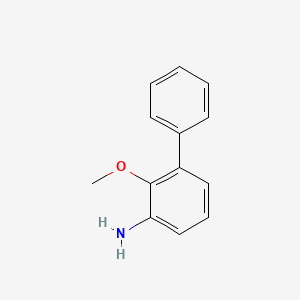
2-Methoxybiphenyl-3-amine
Vue d'ensemble
Description
2-Methoxybiphenyl-3-amine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxybiphenyl-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxybiphenyl-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Skin Whitening Agent : A study by Choi et al. (2002) identified that (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine shows potential as a potent inhibitor of melanin production, making it a candidate for skin whitening applications. This compound blocks UV-B rays and protects against auto-oxidation (Choi et al., 2002).
Chiral Discrimination : Axially chiral 2′-methoxy-1,1′-binaphthyl-2-carboxylic acid, a related compound, has been shown by Miyano et al. (1989) to be effective in discriminating enantiomeric alcohols and amines using 1H NMR, which is vital in determining enantiomeric purities and absolute configurations (Miyano et al., 1989).
Asymmetric Hydrogenation : A study by Mršić et al. (2009) demonstrated that iridium/monodentate phosphoramidite catalyzed asymmetric hydrogenation of N-aryl imines leads to high enantioselectivities with 2-methoxy substituents, facilitating the production of primary amines (Mršić et al., 2009).
Metabolism in CNS : Research on the metabolization of catechol amines in the central nervous system has been a focus for many years. Friedhoff and Goldstein (1962) provided insights into their pharmacological action and potential role in neurotransmitter production (Friedhoff & Goldstein, 1962).
Reactions with Primary Amines : Fischer, Heckl, and Werner (1971) discovered that (Methoxyphenylcarbene)pentacarbonylchromium(0) reacts with primary amines to form aminophenylcarbene complexes and pyridine complexes, contributing to the understanding of organometallic chemistry (Fischer, Heckl, & Werner, 1971).
Biological Activity in Polymers : Aly and El-Mohdy (2015) found that amine-treated polymers exhibit higher thermal stability and show promising antibacterial and antifungal properties, indicating potential for medical applications (Aly & El-Mohdy, 2015).
Preparation of Naphthoquinones : Francisco et al. (2008) presented a method for preparing 2-(4-X-phenylene)amine-1,4-naphthoquinones from 2-methoxy-1,4-naphthoquinone, which has implications in organic synthesis (Francisco et al., 2008).
Propriétés
IUPAC Name |
2-methoxy-3-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-11(8-5-9-12(13)14)10-6-3-2-4-7-10/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRNCMNRHOAWHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxybiphenyl-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





